MurA Enzyme Inhibition: 2-Bromo-2'-methoxyacetophenone vs. MurA-IN-2 Potency Comparison
2-Bromo-2'-methoxyacetophenone exhibits potent irreversible inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) in Escherichia coli with an IC50 of 0.38 μM . In contrast, the alternative MurA inhibitor MurA-IN-2 (compound 37, a chloroacetamide fragment) demonstrates an IC50 of 39 μM [1]. This represents a ~103-fold greater potency for 2-bromo-2'-methoxyacetophenone under comparable in vitro enzyme assay conditions. The irreversible covalent inhibition mechanism of 2-bromo-2'-methoxyacetophenone is confirmed by mechanistic studies [2].
| Evidence Dimension | MurA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.38 μM |
| Comparator Or Baseline | MurA-IN-2 (compound 37): 39 μM |
| Quantified Difference | ~103-fold greater potency |
| Conditions | E. coli MurA enzyme assay |
Why This Matters
This ~103-fold potency differential dictates that only 2-bromo-2'-methoxyacetophenone can function as a validated MurA tool compound in antibacterial discovery programs requiring sub-micromolar activity.
- [1] TargetMol. MurA-IN-2 (T60299) Product Datasheet. IC50 = 39 μM. View Source
- [2] Mihalovits LM, et al. J Chem Inf Model. 2019;59(12):5161-5173. Covalent inhibition mechanism characterization. View Source
